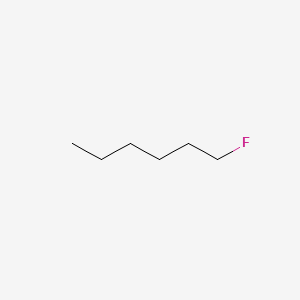

1-Fluorohexano

Descripción general

Descripción

Synthesis Analysis

1-Fluorohexane can be synthesized through several methods, including direct fluorination of hexane, halogen exchange reactions, and from precursors such as hexene or hexyne through subsequent reactions involving fluorinating agents. The synthesis of related fluorinated compounds provides a basis for understanding the methods applicable to 1-fluorohexane. For example, the synthesis of naked fluoride ion sources through halogen exchange or self-assembling synthesis offers insights into fluorination techniques that could be adapted for 1-fluorohexane production (Gnann et al., 1997).

Molecular Structure Analysis

The molecular structure of 1-fluorohexane is characterized by the presence of a fluorine atom attached to one end of a six-carbon linear alkane chain. This structure influences its physical and chemical properties. Studies on similar fluorinated molecules, such as fluorographane, highlight the impact of fluorine substitution on molecular geometry and electronic properties (Sofer et al., 2015).

Chemical Reactions and Properties

1-Fluorohexane participates in reactions typical of alkanes and fluorinated compounds, including substitutions and eliminations. The presence of the fluorine atom can lead to unique reactivity patterns, such as selective fluorination and nucleophilic substitution reactions. For instance, the study on the reactivity of 1,3-difluoroazulenes provides insights into the electrophilic fluorination reactions that could be relevant to 1-fluorohexane (Ueno et al., 1995).

Physical Properties Analysis

The physical properties of 1-fluorohexane, such as boiling point, melting point, and solubility, are influenced by the fluorine atom. Fluorine's high electronegativity and small size compared to hydrogen lead to higher polarity, potentially affecting the compound's phase behavior and interactions with solvents. Studies on similar fluorinated compounds help in understanding these properties, as demonstrated in the analysis of perfluorocyclobutane aromatic polyethers (Smith & Babb, 1996).

Chemical Properties Analysis

1-Fluorohexane's chemical properties, such as reactivity and stability, are significantly affected by the fluorine atom. Fluorine's effect on the electron distribution within the molecule can lead to altered reactivity patterns compared to its non-fluorinated counterpart. The study on metal-mediated C−F bond formation discusses the synthesis and reactivity of fluorocomplexes, providing a context for understanding the chemical behavior of fluorinated hydrocarbons like 1-fluorohexane (Barthazy et al., 2000).

Aplicaciones Científicas De Investigación

Química Orgánica

1-Fluorohexano: es un compuesto valioso en química orgánica debido a su función como bloque de construcción para moléculas más complejas. Su incorporación en varias estructuras químicas puede alterar significativamente las propiedades físicas y químicas de los compuestos resultantes, como los puntos de ebullición y la reactividad. Esto lo convierte en un reactivo versátil en la síntesis de productos farmacéuticos, agroquímicos y polímeros .

Investigación Farmacéutica

En la investigación farmacéutica, This compound se puede utilizar para introducir átomos de flúor en moléculas de fármacos. La presencia de flúor puede aumentar la estabilidad metabólica de los productos farmacéuticos, mejorar su capacidad para penetrar las membranas biológicas y mejorar las interacciones fármaco-diana. Este proceso de fluoración es crucial en el desarrollo de nuevos medicamentos con perfiles de eficacia y seguridad mejorados .

Ciencia de Materiales

This compound: encuentra aplicaciones en la ciencia de materiales, particularmente en el desarrollo de polímeros y recubrimientos fluorados. Estos materiales exhiben una resistencia mejorada a los solventes, ácidos y bases, lo que los hace adecuados para su uso en entornos químicos agresivos. Además, los compuestos fluorados pueden proporcionar una mejor estabilidad térmica y menores energías superficiales, lo que es beneficioso para las superficies antiadherentes e hidrófugas .

Ciencia Ambiental

En la ciencia ambiental, el estudio de This compound y compuestos fluorados relacionados es importante debido a su posible impacto ambiental. Los investigadores investigan la persistencia, bioacumulación y toxicidad de estos compuestos para evaluar su huella ambiental y desarrollar alternativas más seguras .

Bioquímica

This compound: se puede utilizar en bioquímica para el estudio de las membranas lipídicas y las interacciones proteína-lípido. Los análogos fluorados de los lípidos se pueden incorporar en las membranas celulares para investigar su estructura y dinámica utilizando técnicas como la resonancia magnética nuclear (RMN) y la espectroscopia de fluorescencia .

Usos Industriales

Industrialmente, This compound se utiliza en la fabricación de solventes especiales e intermediarios para varios procesos químicos. Sus propiedades únicas lo hacen adecuado para aplicaciones que requieren reactividad específica o estabilidad en determinadas condiciones .

Propiedades

IUPAC Name |

1-fluorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13F/c1-2-3-4-5-6-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFERIJCSHDJMSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059910 | |

| Record name | Hexane, 1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

373-14-8 | |

| Record name | 1-Fluorohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=373-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluorohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 1-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexane, 1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluorohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-fluorohexane interact with tungsten hexacarbonyl, and what are the downstream effects?

A1: 1-Fluorohexane can interact with tungsten hexacarbonyl (W(CO)6) in two ways: either through the fluorine atom (W−F bonding) or through a three-center, two-electron C(H)−M bond (agostic interaction). Research suggests that W−F bonding is favored when 1-fluorohexane is introduced to a solution of W(CO)6. [] This interaction forms (1-C6H13F)W(CO)5. Further studies indicate that this complex may undergo linkage isomerization through an intramolecular pathway. []

Q2: Can you provide the structural characterization of 1-fluorohexane, including its molecular formula, weight, and relevant spectroscopic data?

A2:

- Molecular Weight: 104.17 g/molWhile the provided abstracts don't delve into detailed spectroscopic data, studies utilizing scanning tunneling microscopy (STM) have elucidated the conformation and orientation of 1-fluorohexane within monolayers on graphite surfaces. []

Q3: How does the presence of 1-fluorohexane influence the catalytic activity of WO3-SiO2 in reactions involving 1-butene?

A3: The addition of 1-fluorohexane to a reactor containing WO3-SiO2 catalyst and 1-butene has been shown to promote the isomerization of 1-butene while inhibiting its disproportionation. [] This suggests that 1-fluorohexane can modulate the catalytic activity of WO3-SiO2, influencing the selectivity of the reaction pathways.

Q4: Has computational chemistry been used to study 1-fluorohexane, and if so, what insights have been gained?

A4: Yes, computational methods such as energy minimizations and molecular dynamics simulations have been employed to study the behavior of 1-fluorohexane. Specifically, these techniques successfully reproduced the structural parameters observed in experimental studies of 1-fluorohexane monolayers on graphite. [] The simulations highlighted the crucial role of anisotropic electrostatic forces associated with the fluorine atom in governing the self-assembly process of these monolayers. []

Q5: Are there studies exploring the potential toxicity of 1-fluorohexane?

A5: While not extensively discussed in the provided abstracts, one study specifically focuses on comparing the hepatotoxicity (liver toxicity) of 1-fluoropentane and 1-fluorohexane. [] This suggests that research has been conducted to assess the potential toxicological profile of 1-fluorohexane.

Q6: Can positrons bind to 1-fluorohexane, and how was this determined?

A6: Experiments using energy-resolved positron annihilation suggest that positrons can indeed bind to 1-fluorohexane and other larger alkane molecules. [] The evidence comes from observing significantly enhanced annihilation rates at specific positron energies corresponding to the excitation of molecular vibrations in these molecules. This observation aligns with a model where the incoming positron forms a temporary bond with the molecule (a vibrational Feshbach resonance), increasing the likelihood of annihilation. [] The shift in the energy of these resonances in larger alkanes is interpreted as a measure of the positron binding energy. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1h-Imidazole, 2-[(2,6-dichlorophenyl)thio]-4,5-dihydro-](/img/structure/B1214857.png)

![2-butoxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-4-one](/img/structure/B1214864.png)